molecular formula C25H28BrNO2 B12051113 Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate CAS No. 355421-14-6

Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B12051113
CAS No.: 355421-14-6
M. Wt: 454.4 g/mol
InChI Key: PYMDEFDWDAOZFY-UHFFFAOYSA-N
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Description

Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate: is a synthetic organic compound with the molecular formula C25H28BrNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 6-position.

    Esterification: The carboxylic acid group at the 4-position of the quinoline is esterified with octanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the octyl ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction of the bromo group can lead to the formation of the corresponding hydrogenated derivative.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of 4-carboxylic acid derivatives.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as an antimicrobial agent due to its quinoline core.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential as an anticancer agent, leveraging the bioactivity of the quinoline scaffold.
  • Evaluated for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.
  • Applied in the formulation of specialty chemicals for various industrial processes.

Mechanism of Action

The mechanism of action of Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is primarily based on its ability to interact with biological targets such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

    Octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate: Similar structure but with a methoxy group instead of a methyl group on the

Properties

CAS No.

355421-14-6

Molecular Formula

C25H28BrNO2

Molecular Weight

454.4 g/mol

IUPAC Name

octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H28BrNO2/c1-3-4-5-6-7-8-15-29-25(28)22-17-24(19-11-9-18(2)10-12-19)27-23-14-13-20(26)16-21(22)23/h9-14,16-17H,3-8,15H2,1-2H3

InChI Key

PYMDEFDWDAOZFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)C

Origin of Product

United States

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